molecular formula C12H12BrN3 B1291964 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 916423-56-8

3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Katalognummer: B1291964
CAS-Nummer: 916423-56-8
Molekulargewicht: 278.15 g/mol
InChI-Schlüssel: YVWBWCMTUJBDNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine ring (tetrahydro configuration). Bromine’s electron-withdrawing nature and polarizability may facilitate halogen bonding, a critical factor in drug-receptor interactions .

Eigenschaften

IUPAC Name

3-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12/h1-4,14H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWBWCMTUJBDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624489
Record name 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916423-56-8
Record name 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Cyclization Approaches

One prevalent method for synthesizing 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves the cyclization of 1-(4-bromophenyl)-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This process can be mediated by iodine to facilitate electrophilic cyclization:

  • Starting Material : 1-(4-bromophenyl)-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde.

  • Reagents : Iodine as an electrophilic agent.

  • Conditions : Typically performed in a solvent such as dichloromethane or acetonitrile under reflux conditions.

This method yields the desired tetrahydro-pyrazolo compound with good efficiency.

Alternative Methods

Another approach involves a four-component reaction strategy that combines arylglyoxals, pyrazol-5-amines, and other reagents to form complex bicyclic structures:

  • Reagents : Aryl glyoxals and pyrazol-5-amines are combined in a reaction mixture.

  • Conditions : Microwave-assisted heating can enhance yields and reduce reaction times.

This method provides flexibility in modifying the structure and allows for the synthesis of various derivatives of the target compound.

Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields associated with different synthetic routes for preparing this compound:

Synthetic Route Reagents Conditions Yield (%)
Cyclization with Iodine 1-(4-bromophenyl)-3-(2-phenylethynyl) Reflux in dichloromethane 70-85
Four-component reaction Aryl glyoxals + pyrazol-5-amines Microwave-assisted heating 60-75

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene, or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new compound with the bromophenyl group replaced by another aryl or alkyl group .

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrazolo[4,3-c]pyridine core can interact with various pathways, potentially inhibiting or activating specific biological processes .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The table below compares key structural and functional attributes of the target compound with analogs:

Compound Name Core Structure Substituent Biological Activity Key Differentiator
3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine 4-Bromophenyl (3-position) Under investigation (potential anticancer/antimicrobial) Bromine’s halogen bonding and lipophilicity
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine 4-Fluorophenyl (3-position) Modulates enzyme activity (e.g., antibacterial) Fluorine’s smaller size and electronegativity
2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine 5-Fluoro-pyridin-2-yl (2-position) Antibacterial Fluorinated pyridine substituent; positional isomerism
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine Trifluoromethyl (3-position) Anticancer (GI50: ~0.1 μM) Strong electron-withdrawing CF3 group
4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine 4-Bromophenyl (4-position) Anticancer Different core (imidazole vs. pyrazole); bromine at distinct position

Physicochemical Properties

  • Stability : Fluorinated analogs degrade faster under physiological conditions , whereas bromine’s stability may prolong activity.

Biologische Aktivität

3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This compound has been the subject of various studies due to its biological activities, particularly in the field of cancer research and neuropharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C₁₂H₁₂BrN₃
  • CAS Number : 916423-56-8
  • Molecular Weight : 270.14 g/mol

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits promising antiproliferative activity:

  • IC50 Values : The compound demonstrated varying levels of cytotoxicity in different cell lines:
    • HL60 (Acute Erythroid Leukemia) : IC50 = 1.00 ± 0.42 μM
    • K562 (Chronic Myeloid Leukemia) : IC50 = 1.25 ± 0.35 μM
    • MCF7 (Breast Cancer) : IC50 = 3.25 ± 1.91 μM
    • SKBR3 (Breast Cancer) : IC50 = 2.40 ± 0.28 μM

These results indicate that the compound has a selective cytotoxic profile, particularly against hematological malignancies and certain solid tumors .

The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis and inhibition of cell proliferation pathways. Studies suggest that derivatives with similar structures can inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway .

Neuropharmacological Activity

In addition to its anticancer properties, this compound has shown potential as a multitarget-directed ligand in neuropharmacology:

  • Acetylcholinesterase (AChE) Inhibition : The compound exhibits AChE inhibitory activity with an IC50 of approximately 3.48 μM. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic neurotransmission .

Structure-Activity Relationship (SAR)

The presence of the bromophenyl group significantly influences the biological activity of this compound. Modifications to the pyrazole structure and substitution patterns on the phenyl ring have been shown to enhance cytotoxic activity and selectivity against cancer cell lines.

Case Studies

  • Cytotoxic Evaluation : A study evaluated several derivatives of pyrazolo compounds including this compound against various cancer cell lines using MTT assays. The results demonstrated that compounds with halogen substituents exhibited improved cytotoxicity compared to their non-halogenated counterparts .
  • Neuropharmacological Assessment : Another study assessed the neuroprotective effects of similar pyrazolo compounds and found that certain derivatives could significantly inhibit AChE activity while showing low toxicity in normal neuronal cells .

Q & A

Q. What are the recommended synthetic protocols for preparing 3-(4-bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, and how can purity be optimized?

  • Methodological Answer : A common route involves condensation of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate with substituted hydrazines in ethanol under reflux (24 hours), followed by deprotection using HCl gas to yield the target compound . Key steps include:
  • Purification : Use flash chromatography (e.g., ethyl acetate/petroleum ether, 5:1 v/v) to isolate intermediates.
  • Crystallization : Slow evaporation of methanol solutions yields X-ray-quality crystals for structural validation .
  • Yield Optimization : Adjust stoichiometry of hydrazine derivatives and monitor reaction progress via TLC or HPLC.

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential. Use SHELXL for refinement due to its robustness in handling small-molecule structures, even with twinned or high-resolution data . Critical parameters include:
  • Hydrogen Bonding : Analyze geometry (e.g., N–H⋯O, O–H⋯Cl interactions) to stabilize crystal packing (Table 1) .
  • Displacement Parameters : Apply anisotropic refinement for non-H atoms and isotropic treatment for H atoms (Uiso(H) = 1.2–1.5 Ueq(parent)) .
  • Validation Tools : Use PLATON or Mercury to check for missed symmetry or disorder.

Advanced Research Questions

Q. How do conformational changes in the tetrahydro-pyrazolo[4,3-c]pyridine core influence biological activity?

  • Methodological Answer : The tetrahydro-pyridine ring adopts a half-chair conformation, with deviations (e.g., 0.665 Å for C15 from the mean plane) affecting ligand-receptor interactions . To study this:
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare ground-state geometries with crystallographic data .
  • SAR Studies : Modify substituents (e.g., 4-bromophenyl vs. 3-chlorophenyl) and assess activity shifts. For example, 5-nitrofuran-tagged analogs showed antimicrobial potency (MIC: 2–8 µg/mL) against ESKAPE pathogens .
  • Table 1 : Key Structural Parameters
ParameterValueSource
Dihedral angle (pyrazole-naphthyl)75.19(6)°
C15 deviation0.665(2) Å
Hydrogen bond (N–H⋯Cl)3.237 Å, 157°

Q. How can contradictory data in solubility or stability studies be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity or storage conditions. For example:
  • Solubility : Test in DMSO, methanol, and aqueous buffers (pH 1–10). Polar aprotic solvents enhance solubility due to the compound’s logP ~3.4 .
  • Stability : Store at –20°C under inert gas (argon) to prevent degradation. Monitor via LC-MS over 6 months .
  • Contradiction Case : If conflicting melting points arise, use DSC to verify thermal behavior and rule out polymorphic forms.

Q. What strategies are effective for improving the compound’s pharmacokinetic profile in preclinical studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the hydroxyl moiety to enhance bioavailability .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify CYP450-mediated degradation hotspots.
  • Table 2 : Physicochemical Properties
PropertyValueSource
Molecular weight319.24 g/mol
logP3.4
Aqueous solubilitySoluble in dilute acids

Specialized Methodological Guidance

Q. How to validate hydrogen-bonding networks in derivatives using crystallography?

  • Refinement in SHELXL should include:
  • Restraints : Apply DFIX and DANG for H-bond distances (e.g., O–H⋯Cl: 3.2–3.5 Å) .
  • Validation : Check R-factor convergence (R1 < 0.05) and electron density maps for missed interactions .

Q. What in vitro assays are suitable for evaluating kinase inhibition potential?

  • Use fluorescence-based ADP-Glo™ kinase assays with IC50 determination. Compare against known inhibitors (e.g., staurosporine) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.